molecular formula C17H16N2OS B258398 3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B258398
M. Wt: 296.4 g/mol
InChI Key: DALLKUNDLVCQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as TBN or THB-TBN, is a heterocyclic compound that belongs to the class of benzothienopyrimidine derivatives. TBN has shown promising results in scientific research for its potential use in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of TBN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TBN has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. TBN has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. In addition, TBN has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
TBN has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, antioxidant activity, and neuroprotective activity. TBN has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. TBN has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. TBN has been shown to scavenge reactive oxygen species and reduce lipid peroxidation, which are indicators of oxidative stress. TBN has also been shown to protect neurons against oxidative stress-induced damage by activating the Nrf2-ARE pathway.

Advantages and Limitations for Lab Experiments

The advantages of using TBN in lab experiments include its high potency, selectivity, and low toxicity. TBN has been shown to exhibit potent cytotoxic activity against various cancer cell lines at low concentrations. TBN has also been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. The limitations of using TBN in lab experiments include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. TBN also has a short half-life, which can limit its therapeutic potential.

Future Directions

For research on TBN include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. TBN derivatives with improved solubility and bioavailability could be developed to enhance its therapeutic potential. The mechanism of action of TBN could also be further elucidated to identify potential targets for drug development. The potential use of TBN in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of TBN involves the reaction of 4-methylphenyl hydrazine with 2-(4-methylphenyl)-3-thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-one in the presence of acetic acid and ethanol. The resulting product is then treated with sodium hydroxide to obtain TBN. The yield of TBN is around 50-60%, and the purity can be improved by recrystallization.

Scientific Research Applications

TBN has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TBN has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. TBN has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, TBN has been shown to protect dopaminergic neurons against oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease. TBN has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, which is a model of multiple sclerosis.

properties

Product Name

3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2OS/c1-11-6-8-12(9-7-11)19-10-18-16-15(17(19)20)13-4-2-3-5-14(13)21-16/h6-10H,2-5H2,1H3

InChI Key

DALLKUNDLVCQBI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)C4=C(S3)CCCC4

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)C4=C(S3)CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.